

# Application Notes and Protocols: Th17 Differentiation Assay Using GSK805

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## Compound of Interest

Compound Name: GSK805  
Cat. No.: B15606167

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## Introduction

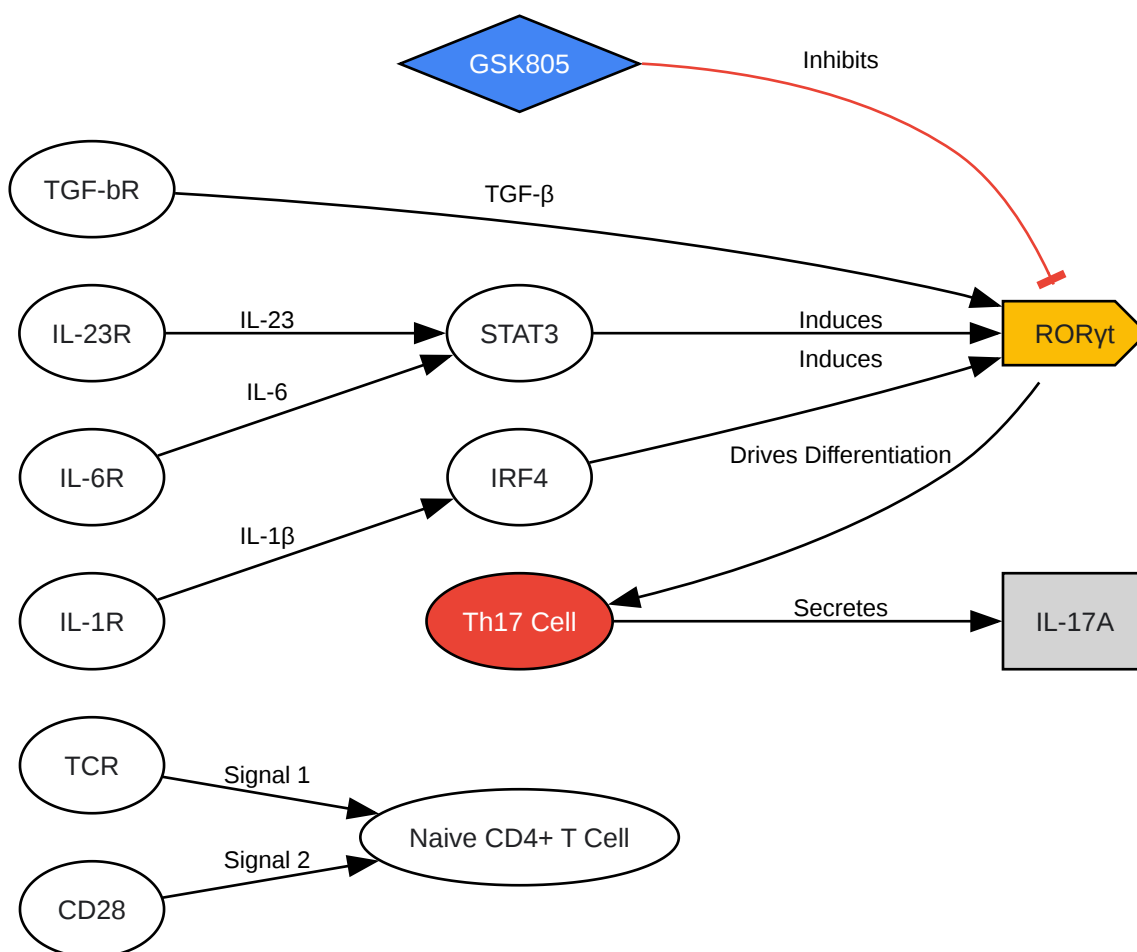
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu and is dependent on the master transcription factor, Retinoic acid-related orphan receptor gamma t (ROR $\gamma$ t).

**GSK805** is a potent and selective inverse agonist of ROR $\gamma$ t. By binding to the ligand-binding domain of ROR $\gamma$ t, **GSK805** modulates its transcriptional activity, leading to the inhibition of Th17 cell differentiation and the subsequent reduction in IL-17 production. This makes **GSK805** a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.

These application notes provide a detailed protocol for an in vitro Th17 differentiation assay using **GSK805** to assess its inhibitory effect on human and murine Th17 cell development.

## Signaling Pathway of Th17 Differentiation and Inhibition by GSK805

The differentiation of naïve CD4<sup>+</sup> T cells into Th17 cells is a complex process initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules, in the presence of a specific cytokine environment. Key cytokines, such as TGF- $\beta$  and IL-6 (for murine cells) or IL-1 $\beta$ , IL-6, and IL-23 (for human cells), activate signaling cascades that converge on the activation of the transcription factor STAT3. Activated STAT3, in conjunction with other factors like IRF4, induces the expression of ROR $\gamma$ t, the master regulator of Th17 differentiation. ROR $\gamma$ t then drives the transcription of genes encoding for key Th17 cytokines, including IL-17A and IL-17F. **GSK805**, as a ROR $\gamma$ t inverse agonist, binds to ROR $\gamma$ t and represses its transcriptional activity, thereby blocking the expression of Th17-associated genes and inhibiting the differentiation process.



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Caption: Th17 differentiation signaling pathway and the inhibitory action of **GSK805**.

## Quantitative Data Summary

The following table summarizes the reported in vitro activity of **GSK805** in Th17 differentiation assays.

Compound	Assay Type	Cell Type	Parameter	Value	Reference
GSK805	RORyt Inhibition	Biochemical Assay	pIC50	8.4	[1]
GSK805	Th17 Differentiation	Human Naïve CD4+ T cells	pIC50	>8.2	[1]
GSK805	IL-17A Production	Murine Naïve CD4+ T cells	Concentration for comparable inhibition to 2.5 µM TMP778	0.5 µM	[2]
GSK805	IL-17A & IL-22 Production	Human Pediatric Crohn's Disease CD4+ T cells	Effective Concentration	Not specified, used in vitro	[3]

## Experimental Protocols

### Protocol 1: Isolation of Human Naïve CD4+ T Cells

This protocol describes the isolation of naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)

- Fetal Bovine Serum (FBS)
- Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or similar)
- Sterile centrifuge tubes and pipettes

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
- Wash the PBMCs twice with PBS containing 2% FBS.
- Count the cells and proceed with the naïve CD4+ T cell isolation according to the manufacturer's instructions of the chosen kit. This typically involves negative selection using a cocktail of antibodies and magnetic beads.
- Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry.

## Protocol 2: In Vitro Human Th17 Differentiation Assay with GSK805

This protocol details the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of **GSK805**'s inhibitory effect.

Materials:

- Isolated human naïve CD4+ T cells
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin
- 2-Mercaptoethanol
- Human CD3/CD28 T-cell activator (e.g., Dynabeads or plate-bound antibodies)
- Recombinant Human IL-1 $\beta$
- Recombinant Human IL-6
- Recombinant Human IL-23
- Anti-Human IL-4 antibody
- Anti-Human IFN- $\gamma$  antibody
- **GSK805** (dissolved in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates

#### Procedure:

- Prepare complete RPMI medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 50  $\mu$ M 2-Mercaptoethanol.
- Seed naïve CD4<sup>+</sup> T cells at a density of  $1 \times 10^6$  cells/mL in a 96-well plate.
- Add the T-cell activator according to the manufacturer's instructions.
- Prepare the Th17 polarizing cytokine cocktail in complete RPMI medium:
  - hIL-1 $\beta$  (10 ng/mL)
  - hIL-6 (10 ng/mL)
  - hIL-23 (10 ng/mL)

- Anti-hIL-4 (10 µg/mL)
- Anti-hIFN-γ (10 µg/mL)
- Prepare serial dilutions of **GSK805** in complete RPMI medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
- Add the cytokine cocktail and the different concentrations of **GSK805** or vehicle control to the respective wells.
- Culture the cells for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator.

## Protocol 3: Assessment of Th17 Differentiation by Intracellular Flow Cytometry

This protocol describes the staining and analysis of differentiated Th17 cells.

Materials:

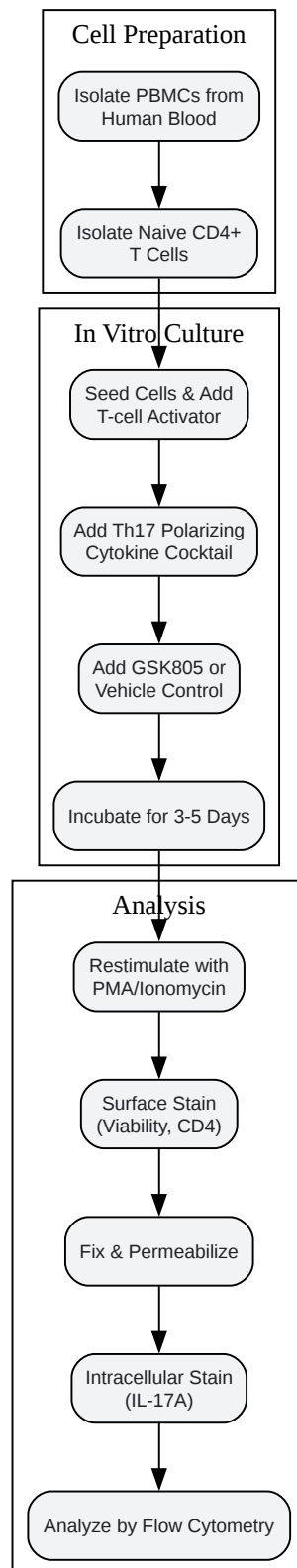
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin
- Fixable Viability Dye
- Anti-Human CD4 antibody (fluorochrome-conjugated)
- Fixation/Permeabilization Buffer
- Permeabilization Wash Buffer
- Anti-Human IL-17A antibody (fluorochrome-conjugated)
- Isotype control antibody
- Flow cytometer

#### Procedure:

- Four to six hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 µg/mL) or Monensin (3 µM).[4]
- Harvest the cells and wash them with PBS containing 2% FBS.
- Stain for surface markers by incubating the cells with a fixable viability dye and anti-human CD4 antibody for 20-30 minutes at 4°C in the dark.
- Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- Perform intracellular staining by incubating the cells with an anti-human IL-17A antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
- Wash the cells with permeabilization wash buffer and resuspend them in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data by first gating on live, single cells, then on CD4+ T cells, and finally on the percentage of IL-17A+ cells within the CD4+ population.[5][6][7]

## Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the Th17 differentiation assay using **GSK805**.



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Caption: Experimental workflow for the Th17 differentiation assay with **GSK805**.

## Expected Results and Interpretation

Treatment with **GSK805** is expected to cause a dose-dependent decrease in the percentage of CD4+IL-17A+ cells. This inhibition confirms the role of ROR $\gamma$ t in Th17 differentiation and demonstrates the efficacy of **GSK805** as a ROR $\gamma$ t inverse agonist. The IC<sub>50</sub> value can be calculated from the dose-response curve to quantify the potency of **GSK805**. Additionally, the expression of other ROR $\gamma$ t target genes, such as IL17F and IL23R, can be assessed by quantitative PCR to further confirm the mechanism of action of **GSK805**.<sup>[8][9]</sup>

## Troubleshooting

- Low Th17 Differentiation in Control Wells:
  - Check the viability and purity of the isolated naïve CD4+ T cells.
  - Ensure the activity and correct concentration of the cytokines and T-cell activators.
  - Optimize the culture duration.
- High Background Staining in Flow Cytometry:
  - Use an appropriate isotype control to set the gates correctly.
  - Ensure adequate washing steps to remove unbound antibodies.
  - Titrate antibodies to determine the optimal concentration.
- Variability between Donors:
  - Human primary cell assays can have inherent donor-to-donor variability. It is recommended to test multiple donors to ensure the robustness of the results.

By following these detailed protocols and application notes, researchers can effectively utilize **GSK805** to investigate Th17 cell biology and assess the potential of ROR $\gamma$ t inhibition as a therapeutic strategy.

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